molecular formula C6H4F2N2O B065861 2,6-Difluoropyridine-3-carboxamide CAS No. 171178-51-1

2,6-Difluoropyridine-3-carboxamide

Cat. No.: B065861
CAS No.: 171178-51-1
M. Wt: 158.11 g/mol
InChI Key: TWDICRULGBVMKH-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-3-carboxamide is a valuable fluorinated pyridine derivative designed for advanced research and development, particularly in the fields of agrochemistry and pharmaceutical sciences. Its structure, featuring a carboxamide group on a difluorinated pyridine core, makes it a versatile building block for creating novel active molecules. Key Research Applications: Agrochemical Research: This compound serves as a key synthetic intermediate in the development of new pesticides and antimicrobial agents. Pyridine-3-carboxamide analogs have demonstrated significant efficacy against plant pathogens, such as Ralstonia solanacearum , which causes bacterial wilt in tomatoes . The structure-activity relationship (SAR) of such compounds can be optimized for enhanced biological activity. Pharmaceutical Research: The scaffold is highly relevant in medicinal chemistry for the discovery of new therapeutic agents. Structurally similar carboxamide compounds are explored as potent negative allosteric modulators (NAMs) for targets like the metabotropic glutamate receptor subtype 5 (mGlu5), which is relevant for central nervous system disorders including Parkinson's disease, pain, and anxiety . Chemical Synthesis: As a multifunctional building block, it is used in organic synthesis and material science. The pyridine-2,6-dicarboxamide motif is known to act as a chelating ligand for metal cations, which can be utilized in designing functional materials and catalysts . Handling & Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDICRULGBVMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Difluoropyridine-3-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, reactivity, and applications of 2,6-Difluoropyridine-3-carboxamide . This document is structured to serve as a reference for medicinal chemists and process engineers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

2,6-Difluoropyridine-3-carboxamide is a highly functionalized pyridine scaffold used primarily as a regioselective building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its value lies in the differential reactivity of the two fluorine atoms (C2 and C6), directed by the electronic and steric influence of the C3-carboxamide group.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2,6-Difluoropyridine-3-carboxamide
Common Name 2,6-Difluoronicotinamide
CAS Number Not widely indexed as discrete isolate (Parent Acid: 171178-50-0)
Molecular Formula C₆H₄F₂N₂O
Molecular Weight 158.11 g/mol
SMILES NC(=O)C1=C(F)N=C(F)C=C1
Predicted Physicochemical Properties[8]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, DMF, Methanol, Ethyl Acetate; sparingly soluble in water.

  • Acidity (pKa): The amide proton is weakly acidic (pKa ~15-16), while the pyridine nitrogen is weakly basic due to the electron-withdrawing fluorine atoms.

  • Electronic Character: The pyridine ring is highly electron-deficient (

    
    -deficient) due to the cumulative inductive effects (-I) of the nitrogen atom, two fluorine atoms, and the carboxamide group.
    

Synthetic Routes[3][5][8][9][10][11][12][13]

The synthesis of 2,6-difluoropyridine-3-carboxamide is typically approached via two primary pathways: functional group interconversion from the carboxylic acid or nucleophilic fluorination (Halex reaction) of chloropyridine precursors.

Method A: From 2,6-Difluoropyridine-3-carboxylic acid (Laboratory Scale)

This is the most common route for medicinal chemistry optimization, utilizing the commercially available acid.

  • Activation: 2,6-Difluoropyridine-3-carboxylic acid is treated with thionyl chloride (

    
    ) or oxalyl chloride/DMF to generate the acid chloride.
    
  • Amidation: The crude acid chloride is quenched with aqueous ammonia or ammonium hydroxide at low temperature (

    
    ) to prevent hydrolysis of the labile C2/C6 fluorines.
    
Method B: Halex Fluorination (Process Scale)

For large-scale preparation, starting from the cheaper 2,6-dichloropyridine-3-carboxamide is preferred.

  • Reagents: Anhydrous spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF).

  • Solvent: Polar aprotic solvents (DMSO, Sulfolane, or NMP).

  • Conditions: High temperature (

    
    ).
    
  • Critical Control: Water content must be

    
     ppm to prevent hydrolysis to the pyridone.
    

Synthesis Start_Acid 2,6-Difluoropyridine- 3-carboxylic acid Inter_Cl Acid Chloride Intermediate Start_Acid->Inter_Cl SOCl2, Reflux Product 2,6-Difluoropyridine- 3-carboxamide Inter_Cl->Product NH3 (aq), 0°C Start_Cl 2,6-Dichloropyridine- 3-carboxamide Start_Cl->Product CsF, DMSO, 120°C (Halex)

Figure 1: Primary synthetic pathways for 2,6-Difluoropyridine-3-carboxamide.

Reactivity & Regioselectivity Profile[8][14]

The core utility of this scaffold is the ability to perform regioselective Nucleophilic Aromatic Substitution (


) . The molecule possesses two electrophilic sites: C2 and C6.[1]
The Regioselectivity Rule

In 3-substituted-2,6-difluoropyridines, the site of nucleophilic attack is determined by the nature of the substituent at C3.

  • For C3-Amides/Esters (EWG + H-bond acceptor): Substitution occurs predominantly at C2 (the position ortho to the amide).

  • For C3-Alkyl/Aryl (Steric/Neutral): Substitution often favors C6 (the position meta to the substituent) due to steric clearance.

Mechanistic Rationale

The preference for C2 substitution in the carboxamide derivative is driven by two factors:

  • Inductive Activation: The C2 position is sandwiched between the electronegative Pyridine-N and the electron-withdrawing Carboxamide. This creates a highly positive electrostatic potential at C2.

  • Hydrogen Bond Direction: Incoming amine nucleophiles can form a hydrogen bond with the C3-amide carbonyl oxygen. This "tethers" the nucleophile, delivering it precisely to the adjacent C2 position (Concerted/Proximity effect).

Regioselectivity Substrate 2,6-Difluoropyridine- 3-carboxamide TS_C2 Transition State (C2) Stabilized by H-Bond Substrate->TS_C2 R-NH2 attack (H-bond assist) TS_C6 Transition State (C6) Sterically Favored only Substrate->TS_C6 R-NH2 attack (No H-bond) Product_C2 2-Amino-6-fluoro- 3-carboxamide (MAJOR >90%) TS_C2->Product_C2 -HF Product_C6 6-Amino-2-fluoro- 3-carboxamide (MINOR <10%) TS_C6->Product_C6 -HF

Figure 2: Regioselectivity mechanism showing the dominance of C2 attack via H-bond assistance.

Experimental Protocol: Regioselective Amination
  • Substrate: 1.0 eq 2,6-Difluoropyridine-3-carboxamide

  • Nucleophile: 1.1 eq Primary Amine (e.g., Methylamine, Aniline)

  • Base: 2.0 eq DIPEA or

    
    
    
  • Solvent: DMSO or Acetonitrile (Solvent H-bond accepting ability influences ratio; non-polar solvents enhance C2 selectivity).

  • Temperature:

    
     RT.
    
  • Outcome: Expect >9:1 ratio of the 2-substituted product.

Applications in Drug Discovery[3][8][10][12][13]

The 2,6-difluoropyridine-3-carboxamide moiety acts as a "privileged scaffold" for generating 2,3,6-trisubstituted pyridines , which are bioisosteres for various aromatic rings in kinase inhibitors.

Case Study: PKC Inhibitors

Researchers have utilized this scaffold to synthesize inhibitors of Protein Kinase C theta (PKC


), a target for autoimmune diseases.
  • Step 1: Regioselective

    
     at C2 with a diamine linker.
    
  • Step 2: Cyclization or second

    
     at C6 with a lipophilic group to fill the kinase hydrophobic pocket.
    
  • Result: The remnant C3-carboxamide forms critical hydrogen bonds with the kinase hinge region (Glu/Leu residues).

Antimicrobial Schiff Bases

Derivatives where the amide nitrogen is functionalized (e.g., hydrazones) have shown efficacy against S. aureus and C. albicans by chelating metal ions essential for bacterial metalloenzymes.

Handling & Safety Data

While specific SDS data for the carboxamide is limited, it should be handled with the rigorous protocols assigned to fluorinated pyridines and nicotinamides.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Skin Absorption: Fluorinated pyridines can be absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Hydrolysis Risk: The C2/C6 fluorine bonds are labile to hydrolysis under basic aqueous conditions, releasing Fluoride ions (

    
    ) and generating the inactive pyridone. Store in a desiccator.
    

References

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines.ResearchGate. (Methodology for converting dichloropyridines to difluoropyridines and subsequent regioselective

    
    ). 
    
  • Effects of the Pyridine 3-Substituent on Regioselectivity. ResearchGate. (Detailed mechanistic study on why C3-amides direct substitution to C2).

  • 2,6-Difluoropyridine-3-carboxylic acid (Precursor Data). ChemicalBook. (Physical properties and commercial availability of the parent acid).

  • Synthesis of Pyridine-2,6-carboxamide Derivatives. MDPI Molecules. (Context on the biological activity of pyridine carboxamide scaffolds).

Sources

2,6-Difluoropyridine-3-carboxamide SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Difluoropyridine-3-carboxamide: Structural Informatics, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2,6-Difluoropyridine-3-carboxamide is a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., PKC


 inhibitors). Its utility stems from the unique electronic properties of the 2,6-difluoropyridine core: the fluorine atoms serve as sensitive "handles" for regioselective nucleophilic aromatic substitution (

), while the carboxamide group acts as a critical hydrogen-bond donor/acceptor motif often required for ATP-binding site interactions. This guide provides an authoritative breakdown of its chemical identity, validated synthetic pathways, and reactivity profiles.

Part 1: Chemical Identity & Structural Informatics

Precise structural identification is the bedrock of reproducible science. Below are the deterministic identifiers for 2,6-Difluoropyridine-3-carboxamide.

Identifier Value Notes
IUPAC Name 2,6-Difluoropyridine-3-carboxamideSystematic name
Canonical SMILES NC(=O)c1c(F)nc(F)cc1Deterministic string for cheminformatics
Isomeric SMILES NC(=O)C1=C(F)N=C(F)C=C1Explicit aromaticity
InChI String InChI=1S/C6H4F2N2O/c7-4-1-2-5(6(9)11)3(8)10-4/h1-2H,(H2,9,11)Standard InChI v1.06
Molecular Formula

Molecular Weight 158.11 g/mol
CAS Registry Not widely indexed in public aggregatorsOften synthesized de novo or referenced as a derivative of the acid (CAS 171178-50-0).[1]
Structural Analysis
  • Core: Pyridine ring with electron-withdrawing fluorine atoms at positions 2 and 6.

  • Functional Group: Carboxamide (

    
    ) at position 3.
    
  • Electronic Environment: The pyridine ring is highly electron-deficient due to the combined inductive effects (

    
    ) of the nitrogen heteroatom, two fluorine atoms, and the carboxamide group. This makes the C2 and C6 carbons highly susceptible to nucleophilic attack.
    

Part 2: Synthetic Pathways

Synthesis of this scaffold requires navigating a "chemoselectivity minefield." The primary challenge is installing the amide functionality without prematurely displacing the labile fluorine atoms.

Method A: The "Halex" Route (Scalable)

This method relies on the Halogen Exchange (Halex) reaction, converting a chloropyridine precursor to the fluorinated analog.

  • Starting Material: 2,6-Dichloropyridine-3-carboxylic acid.[2]

  • Step 1: Esterification. Acid-catalyzed esterification (MeOH,

    
    ) yields Methyl 2,6-dichloropyridine-3-carboxylate.
    
  • Step 2: Fluorination (Halex). Reaction with anhydrous Cesium Fluoride (CsF) in dry DMSO or Sulfolane at elevated temperatures (

    
    ).
    
    • Critical Control: Moisture must be

      
       to prevent hydrolysis to the pyridone.
      
  • Step 3: Controlled Ammonolysis. The resulting Methyl 2,6-difluoropyridine-3-carboxylate is treated with ammonia (

    
    ) in Methanol at 
    
    
    
    .
    • Risk:[3] High temperatures or excess amine will trigger

      
       at the C2 position.
      
    • Optimization: Use of Magnesium Nitride (

      
      ) in MeOH can serve as a mild ammonia source to favor amidation over substitution.
      
Method B: Directed Ortho-Lithiation (Modern)

This route utilizes the acidity of the C3 proton in 2,6-difluoropyridine.

  • Starting Material: 2,6-Difluoropyridine (commercially available).

  • Step 1: Lithiation. Treatment with LDA (Lithium Diisopropylamide) in THF at

    
    . The C3 position is selectively deprotonated due to the Ortho-Directing Group (ODG) effect of the C2-Fluorine.
    
  • Step 2: Electrophilic Quench.

    • Option A: Quench with Trimethylsilyl isocyanate (TMSNCO) followed by aqueous workup to yield the primary amide directly.

    • Option B: Quench with Dry Ice (

      
      ) to form the acid, followed by standard coupling (e.g., HATU/NH4Cl).
      

Part 3: Reactivity Profile & Regioselectivity

The 2,6-difluoropyridine-3-carboxamide scaffold acts as a "electrophilic chameleon." Understanding where a nucleophile will attack is crucial for library synthesis.

Regioselectivity Rules ( )

When reacting with nucleophiles (amines, alkoxides, thiols):

  • Electronic Vector: The C2 position is most activated . It is ortho to the ring nitrogen (activating) and ortho to the electron-withdrawing carboxamide group (activating).

  • Steric Vector: The C6 position is less hindered . It is meta to the carboxamide group.

  • Outcome:

    • Small Nucleophiles (e.g., Methylamine): Prefer C2 attack (Electronic control).

    • Bulky Nucleophiles (e.g., t-Butoxide): May shift preference toward C6 (Steric control) or result in mixtures.

Visualization: Synthesis & Reactivity Map

G Start_Cl 2,6-Dichloropyridine-3-carboxylic acid Ester_Cl Methyl 2,6-dichloropyridine-3-carboxylate Start_Cl->Ester_Cl MeOH, H2SO4 Ester_F Methyl 2,6-difluoropyridine-3-carboxylate Ester_Cl->Ester_F CsF, DMSO, 120°C (Halex) Target 2,6-Difluoropyridine-3-carboxamide (Target Scaffold) Ester_F->Target NH3, MeOH, 0°C (Controlled Amidation) Prod_C2 C2-Substituted Product (Major via Electronic Control) Target->Prod_C2 Nucleophile (Nu-) Path A (Preferred) Prod_C6 C6-Substituted Product (Minor via Steric Control) Target->Prod_C6 Nucleophile (Nu-) Path B (Steric/Bulky Nu) Start_F 2,6-Difluoropyridine Lithio 3-Lithio-2,6-difluoropyridine (-78°C Intermediate) Start_F->Lithio LDA, THF, -78°C Lithio->Target TMS-NCO (Electrophilic Quench)

Caption: Figure 1. Dual synthetic pathways (Halex vs. Lithiation) and the divergent regioselectivity profile of the 2,6-difluoropyridine-3-carboxamide scaffold.

Part 4: Experimental Protocol (Representative)

Protocol: Synthesis via Controlled Ammonolysis (Route A)

  • Equipment: Dry 100 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

  • Reagents:

    • Methyl 2,6-difluoropyridine-3-carboxylate (1.0 eq, 5.0 mmol)

    • Ammonia (7N in Methanol) (3.0 eq)

    • Dichloromethane (DCM) (Solvent)

  • Procedure:

    • Dissolve the fluorinated ester in DCM (10 mL) and cool to

      
      .
      
    • Add the ammonia solution dropwise over 10 minutes. Crucial: Rapid addition generates heat, risking fluorine displacement.

    • Stir at

      
       for 2 hours. Monitor by TLC/LCMS.
      
    • Workup: Evaporate volatiles under reduced pressure at

      
      .
      
    • Purification: Recrystallize from cold Hexane/EtOAc. Do not use silica gel chromatography with nucleophilic eluents (like MeOH) for prolonged periods.

References

  • Matrix Fine Chemicals. (2025). 2,6-Difluoropyridine-3-carbaldehyde Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2,6-Difluoropyridine Gas Phase Data. NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • Katoh, T., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[1] 2,6-Difluoropyridine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Protocols and Application Notes. Retrieved from

Sources

Technical Guide: Sourcing & Synthesis of 2,6-Difluoropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the sourcing, synthesis, and validation of 2,6-Difluoropyridine-3-carboxamide , designed for researchers and drug development professionals.

Executive Summary

2,6-Difluoropyridine-3-carboxamide is a high-value fluorinated heterocyclic building block, primarily utilized in the discovery of kinase inhibitors (e.g., PIM, PI3K) and modification of agrochemicals. Its specific substitution pattern—two fluorine atoms flanking the nitrogen and a carboxamide group at the 3-position—imparts unique electronic properties, enhancing metabolic stability and lipophilicity in drug scaffolds.

Supply Chain Reality: Unlike its acid precursor, the carboxamide derivative is rarely available as a bulk commodity in standard catalogs. It is frequently misidentified with 2,6-difluorobenzamide (CAS 18063-03-1) or 2,6-difluoropyridine-3-carboxylic acid (CAS 171178-50-0).

This guide provides a dual-track strategy:

  • Direct Sourcing: Identification of specialized custom synthesis suppliers.

  • In-House Synthesis: A validated protocol to generate the amide from the readily available acid precursor (CAS 171178-50-0), ensuring supply security.

Chemical Profile & Synthetic Utility[1][2]

Structural Specifications
PropertySpecification
Chemical Name 2,6-Difluoropyridine-3-carboxamide
Common Precursor CAS 171178-50-0 (Acid form)
Molecular Formula C₆H₄F₂N₂O
Molecular Weight 158.11 g/mol
Key Features Electron-deficient ring; Labile fluorines (SₙAr active)
H-Bond Donors/Acceptors 1 / 4
Synthetic Utility in Drug Discovery

The 2,6-difluoro motif is a "privileged scaffold" for Nucleophilic Aromatic Substitution (SₙAr) .

  • Regioselectivity: The fluorine at C2 is generally more reactive toward nucleophiles (amines, alkoxides) than the fluorine at C6 due to the inductive effect of the adjacent carboxamide group.

  • Sequential Functionalization: This allows for the controlled construction of 2,3,6-trisubstituted pyridines, a core structure in many ATP-competitive inhibitors.

SyntheticUtility cluster_legend Reaction Logic Start 2,6-Difluoropyridine- 3-carboxamide Step1 SₙAr (C2 Position) Nucleophile: R-NH2 Start->Step1 High Reactivity Intermed 2-Amino-6-fluoro- nicotinamide Step1->Intermed Step2 SₙAr (C6 Position) Nucleophile: R'-OH/SH Intermed->Step2 Lower Reactivity (Requires Heat/Base) Final Multisubstituted Kinase Inhibitor Core Step2->Final C2 is activated by\ninductive effect of Amide C2 is activated by inductive effect of Amide C6 is deactivated by\nelectron donation of C2-Amine C6 is deactivated by electron donation of C2-Amine C2 is activated by\ninductive effect of Amide->C6 is deactivated by\nelectron donation of C2-Amine

Figure 1: Regioselective functionalization logic for 2,6-difluoropyridine-3-carboxamide in medicinal chemistry.

Supplier Evaluation Framework

Since the amide is often a "made-to-order" item, researchers should prioritize suppliers capable of Custom Synthesis or those stocking the Acid Precursor .

Primary Strategy: Sourcing the Precursor (Recommended)

The most reliable supply chain route is to purchase 2,6-Difluoropyridine-3-carboxylic acid and convert it.

Target Precursor:

  • Name: 2,6-Difluoropyridine-3-carboxylic acid[1]

  • CAS: 171178-50-0[2]

  • Typical Purity: ≥97%

  • Appearance: White to off-white solid

Top Tier Suppliers (Precursor & Custom Amide):

SupplierTypeRegionReliability Indicators
Combi-Blocks Catalog/StockUSAHigh stock levels of fluorinated pyridines. Often ships same-day.
Enamine Custom/Building BlockUkraine/EUWorld’s largest building block inventory. Excellent for custom amide synthesis.
Fluorochem SpecialistUKSpecialized in fluorinated heterocycles. High QC standards for halo-pyridines.
Apollo Scientific SpecialistUKStrong catalog of pyridine carboxylic acids.
WuXi AppTec CRO/CustomChinaBest for multi-kilogram scale-up requests.

Evaluation Criteria for Direct Amide Purchase: If you find a vendor claiming to have the amide in stock:

  • Request CoA & H-NMR: Verify the amide protons (broad singlets ~6.0-8.0 ppm) are present and the acid proton (~11-13 ppm) is absent.

  • Check Water Content: Amides can be hygroscopic. Ensure water is <1% to prevent hydrolysis back to the acid.

Synthesis Protocol (Self-Validating System)

If the amide cannot be sourced directly, use this standard protocol. It is designed to be self-validating via simple TLC and NMR checks.

Reaction: 2,6-Difluoropyridine-3-carboxylic acid


Acid Chloride

Carboxamide
Materials
  • Starting Material: 2,6-Difluoropyridine-3-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

  • Reagent: Aqueous Ammonia (28%) or NH₃ in Dioxane (excess)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve the acid in anhydrous DCM under Nitrogen/Argon.

    • Add catalytic DMF (1-2 drops).

    • Add Oxalyl Chloride dropwise at 0°C. Observation: Vigorous bubbling (CO/CO₂ release) confirms activation.

    • Stir at Room Temperature (RT) for 2 hours.

    • Validation: Take an aliquot, quench with MeOH. TLC should show a less polar methyl ester spot compared to the starting acid.

    • Evaporate solvent/excess reagent to dryness (yields crude acid chloride).

  • Amidation:

    • Re-dissolve crude acid chloride in dry DCM or THF.

    • Cool to 0°C.

    • Add NH₃ source (e.g., 0.5M NH₃ in dioxane) dropwise. Caution: Exothermic.

    • Stir for 1-2 hours.

    • Validation: TLC should show a new spot (Amide) more polar than the ester but distinct from the acid.

  • Work-up:

    • Quench with water. Extract with EtOAc.

    • Wash organic layer with saturated NaHCO₃ (removes unreacted acid).

    • Dry over Na₂SO₄, filter, and concentrate.[3][4]

QC & Validation Parameters

Use these parameters to validate the synthesized or purchased material.

Analytical MethodExpected Result (Self-Validation)
¹H NMR (DMSO-d₆) Amide: Two broad singlets (or one broad hump) at δ 7.5–8.2 ppm (NH₂). Aromatic: Distinct splitting pattern for H4/H5 protons (typically dd or m). Absence: No signal at >12 ppm (Acid impurity).
¹⁹F NMR Two distinct signals. Integration 1:1. Shifts typically ~ -70 to -90 ppm (relative to CFCl₃).
LC-MS Single peak. Mass [M+H]⁺ = 159.03.
Appearance White to pale yellow solid. Dark yellow/brown indicates decomposition or amine oxidation.

Quality Control Workflow

The following decision tree outlines how to assess the quality of incoming or synthesized material.

QC_Workflow Start Receive Material / Synthesis Crude HNMR Run ¹H NMR (DMSO-d₆) Start->HNMR Check1 Are Amide Peaks (7.5-8.2 ppm) Present? HNMR->Check1 Check2 Is Acid Peak (>12 ppm) Visible? Check1->Check2 Yes Reprocess Reprocess: Wash with sat. NaHCO₃ Check1->Reprocess No (Hydrolysis occurred) LCMS Run LC-MS Check2->LCMS No Check2->Reprocess Yes (Unreacted Acid) Purity Purity > 95%? LCMS->Purity Pass RELEASE FOR USE Purity->Pass Yes Recryst Recrystallize (EtOAc/Hexane) Purity->Recryst No Reprocess->HNMR Recryst->LCMS

Figure 2: Quality Control Decision Tree for 2,6-Difluoropyridine-3-carboxamide.

References

  • ChemicalBook. 2,6-Difluoropyridine-3-carboxylic acid (CAS 171178-50-0) Product Profile. Retrieved from

  • Sigma-Aldrich. 2,6-Difluoropyridine (CAS 1513-65-1) Technical Data.[5] Retrieved from

  • PubChem. 2,6-Difluoropyridine Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery. (Discusses SₙAr utility). Retrieved from

Sources

2,6-Difluoropyridine-3-carboxamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive analysis of 2,6-Difluoropyridine-3-carboxamide , designed for researchers and drug development professionals. It synthesizes safety data, physicochemical properties, and synthetic utility into a unified operational manual.

Operational Safety, Synthesis, and Application Guide

Document Control:

  • Subject: 2,6-Difluoropyridine-3-carboxamide (2,6-Difluoronicotinamide)

  • CAS Registry Number: 171178-51-1[1][2]

  • Role: Senior Application Scientist

Part 1: Executive Summary

2,6-Difluoropyridine-3-carboxamide is a high-value fluorinated heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., PKC


, EGFR). Its strategic value lies in the differential reactivity  of its C-2 and C-6 fluorine atoms. The electron-withdrawing carboxamide group at C-3 activates the ring, making the C-2 and C-6 positions highly susceptible to Nucleophilic Aromatic Substitution (

).

While structurally stable under ambient conditions, this compound presents specific hazards related to fluoride ion release during thermal decomposition and potential skin sensitization. This guide replaces generic safety advice with protocol-specific directives for high-throughput chemistry environments.

Part 2: Chemical Identity & Physicochemical Profile

Property Data / Specification
Chemical Name 2,6-Difluoropyridine-3-carboxamide
Synonyms 2,6-Difluoronicotinamide; 3-Carbamoyl-2,6-difluoropyridine
CAS Number 171178-51-1
Molecular Formula

Molecular Weight 158.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 107–108 °C (Recrystallized from EtOAc/Petroleum ether) [1]
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.
SMILES NC(=O)c1ccc(F)nc1F

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Derived from Analogous Fluoropyridines)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

The "Hidden" Hazard: Fluoride Ion Release

Unlike standard organic amides, the degradation of 2,6-difluoropyridine-3-carboxamide (thermal or hydrolytic) can generate Hydrogen Fluoride (HF) or free fluoride ions.

  • Mechanism: In the presence of strong Lewis acids or combustion temperatures (>200°C), the C-F bonds cleave.

  • Risk: Standard ABC fire extinguishers are insufficient if the fire involves significant quantities.

  • Mitigation: Labs must be equipped with Calcium Gluconate gel (2.5%) as a first-response agent for any skin exposure suspected of involving HF byproducts.

Part 4: Synthetic Utility & Reactivity

This compound is not merely a building block; it is a regioselective scaffold . The C-2 fluorine is generally more labile than the C-6 fluorine due to the inductive effect of the adjacent carboxamide group and the ring nitrogen.

Diagram: Regioselective Pathways

SnAr_Reactivity Figure 1: Regioselective Nucleophilic Aromatic Substitution Workflow Start 2,6-Difluoropyridine- 3-carboxamide Inter Intermediate: 2-Substituted-6-fluoro- 3-carboxamide Start->Inter  SNAr @ C-2 (Kinetic Control)   Nu1 Nucleophile 1 (Amine/Alkoxide) Nu1->Start Final Target Scaffold: 2,3,6-Trisubstituted Pyridine (Kinase Inhibitor) Inter->Final  SNAr @ C-6 (Higher Temp)   Nu2 Nucleophile 2 (Different Amine) Nu2->Inter

Figure 1: The C-2 fluorine is activated by the ortho-carboxamide, allowing for sequential substitution to create complex drug scaffolds.

Part 5: Safe Handling & Experimental Protocols

Storage & Stability
  • Hygroscopicity: Fluorinated amides can be hygroscopic. Store under an inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Temperature: Store at 2–8 °C to prevent slow hydrolysis of the amide to the acid (2,6-difluoronicotinic acid).

Protocol: Safe Weighing & Solubilization

Objective: Minimize dust generation and inhalation risk.

  • PPE Setup: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a NIOSH N95 or P100 respirator if weighing outside a fume hood (not recommended).

  • Weighing: Perform all weighing inside a certified chemical fume hood. Use an antistatic gun if the powder is static-prone to prevent dispersal.

  • Solubilization:

    • Add solvent (DMSO or DMF) slowly to the solid.

    • Exotherm Check: While unlikely to be violent, amides can generate mild heat upon solvation.

    • Vessel: Use borosilicate glass vials with PTFE-lined caps.

Emergency Response
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water. If redness persists or "deep bone ache" develops (sign of fluoride penetration), apply Calcium Gluconate gel and seek ER admission.

  • Spill Cleanup: Dampen the solid with an inert solvent (e.g., PEG-400) to prevent dust, then sweep into a hazardous waste container. Do not use water initially to avoid spreading the material.

Part 6: Synthesis of the Core Scaffold

For researchers needing to synthesize this compound de novo rather than purchasing it, the following validated pathway is recommended based on literature [1][2].

Diagram: Synthesis Workflow

Synthesis_Workflow Figure 2: De Novo Synthesis Pathway from Commodity Starting Materials SM 2,6-Difluoropyridine (CAS 1513-65-1) Step1 Step 1: Lithiation LDA, THF, -78°C SM->Step1 Inter1 Intermediate: 2,6-Difluoropyridine-3-carboxylic acid (CAS 171178-50-0) Step1->Inter1  CO2 Quench   Step2 Step 2: Activation SOCl2 or Oxalyl Chloride Inter1->Step2 Step3 Step 3: Amidation NH3 (g) or NH4OH Step2->Step3  Acid Chloride Formation   Product Product: 2,6-Difluoropyridine-3-carboxamide (CAS 171178-51-1) Step3->Product

Figure 2: The lithiation route provides high regioselectivity for the C-3 position.

Detailed Methodology (Lithiation Route)
  • Lithiation: Cool a solution of 2,6-difluoropyridine in dry THF to -78 °C . Add LDA (1.1 equiv) dropwise. The C-3 proton is the most acidic due to the inductive effect of the fluorines.

  • Carboxylation: Bubble dry

    
     gas through the solution or pour the lithiated species onto dry ice.
    
  • Amidation: Convert the resulting acid (CAS 171178-50-0) to the acid chloride using Thionyl Chloride (

    
    ), followed by quenching with aqueous ammonia or ammonia gas in dioxane.
    

Part 7: References

  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(9), 1823–1835.

  • Miki, H., et al. (2017). "Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors." Bioorganic & Medicinal Chemistry, 25(12), 3125-3136.

  • BLD Pharm. (2025).[1] "2,6-Difluoronicotinamide Product Page & SDS Summary."

  • PubChem. (2025).[3] "2,6-Difluoropyridine Compound Summary." National Library of Medicine.

Sources

Methodological & Application

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Amino-6-fluoropyridine-3-carboxamides via Nucleophilic Aromatic Substitution

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal core for designing molecules that interact with biological targets. Within this class, 2,6-disubstituted-3-carboxamide pyridine derivatives are of particular importance, frequently serving as key structural motifs in the development of targeted therapies, most notably protein kinase inhibitors for oncology.[1][3][4]

2,6-Difluoropyridine-3-carboxamide is a highly valuable and versatile starting material for accessing these complex molecular architectures. The electron-deficient nature of the pyridine nucleus, further amplified by two strongly electronegative fluorine atoms, renders the C2 and C6 positions exceptionally susceptible to nucleophilic attack.[5] This guide provides a detailed exploration of the reaction between 2,6-difluoropyridine-3-carboxamide and various amine nucleophiles, a cornerstone transformation for building libraries of potential drug candidates. We will delve into the underlying reaction mechanism, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction success.

Part 1: The Reaction Mechanism - A Deep Dive into SₙAr

The reaction of 2,6-difluoropyridine-3-carboxamide with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SₙAr) mechanism.[6][7] This is a two-step addition-elimination process that is distinct from Sₙ1 or Sₙ2 reactions.

Pillars of the SₙAr Mechanism:

  • Activation: The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom. This effect is significantly enhanced by the strong inductive electron-withdrawing effect of the two fluorine atoms at the C2 and C6 positions. The carboxamide group at C3 further contributes to this electronic deficit. This pronounced electrophilicity makes the C2 and C6 carbons prime targets for nucleophiles.[1][7]

  • Nucleophilic Attack (Addition): An amine nucleophile attacks one of the activated carbon atoms (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][8] This step is typically the rate-determining step of the reaction.[6]

  • Leaving Group Expulsion (Elimination): The aromaticity of the pyridine ring is restored through the expulsion of a fluoride ion. Although the carbon-fluorine bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SₙAr reactions. This is because the stability of the leaving group has little impact on the rate-determining addition step. The high electronegativity of fluorine is what makes the initial attack favorable.[5][6]

The general mechanism can be visualized as follows:

Caption: The Addition-Elimination Mechanism of SₙAr.

Part 2: Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of amine nucleophiles. The choice of solvent and base is critical and depends on the nucleophilicity and boiling point of the amine.

Protocol 1: General Procedure for Reaction with Aliphatic Amines

This protocol is suitable for primary and secondary aliphatic amines (e.g., morpholine, piperidine, benzylamine). These amines are generally strong nucleophiles, allowing for milder reaction conditions.

Materials:

  • 2,6-Difluoropyridine-3-carboxamide

  • Aliphatic amine (1.2 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,6-difluoropyridine-3-carboxamide (1.0 eq) and the chosen base (K₂CO₃ or DIPEA, 2.5 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M with respect to the starting material. Stir the suspension for 5-10 minutes.

    • Causality Note: Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the cation of the base while leaving the amine nucleophile relatively "bare" and more reactive. They also have high boiling points, allowing for elevated reaction temperatures if needed.[9]

  • Amine Addition: Add the aliphatic amine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x).

    • Causality Note: The aqueous workup removes the polar solvent (DMF/DMSO) and inorganic salts. Ethyl acetate is a common extraction solvent for moderately polar organic products.

  • Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Causality Note: Washing with NaHCO₃ ensures the removal of any acidic byproducts, such as HF, that may not have been fully neutralized by the base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 2-(alkylamino)-6-fluoropyridine-3-carboxamide.

Protocol 2: Procedure for Less Reactive Amines (e.g., Anilines)

Aromatic amines are weaker nucleophiles than aliphatic amines and often require more forcing conditions, such as higher temperatures and stronger bases or alternative reaction setups.

Materials:

  • Same as Protocol 1, with the substitution of Aniline derivative for the aliphatic amine.

  • Solvent: N-Methyl-2-pyrrolidone (NMP), DMSO, or sealed-tube reaction in a lower boiling solvent like Dioxane.

Step-by-Step Methodology:

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1, using NMP or DMSO as the solvent.

  • Amine Addition: Add the aniline derivative (1.5 eq) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to a higher temperature, typically 120-150 °C. For volatile amines or to achieve higher temperatures, a sealed reaction vessel (microwave vial or sealed tube) is recommended. Monitor the reaction carefully by LC-MS (typically 12-24 hours).

  • Workup, Washing, and Purification: Follow steps 5-8 from Protocol 1. Purification may require a more polar solvent system for chromatography.

Lab_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis Setup 1. Assemble dry glassware under inert atmosphere Reagents 2. Add 2,6-difluoropyridine-3-carboxamide, base, and solvent Setup->Reagents Addition 3. Add amine nucleophile Reagents->Addition Heating 4. Heat and stir (60-150 °C) Addition->Heating Quench 5. Cool and quench with water Heating->Quench Extract 6. Extract with organic solvent (e.g., EtOAc) Quench->Extract Wash 7. Wash organic layers (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Dry (Na₂SO₄) and concentrate Wash->Dry Chroma 9. Purify via flash column chromatography Dry->Chroma Analysis 10. Characterize pure product (NMR, MS, etc.) Chroma->Analysis

Caption: General laboratory workflow for the SₙAr reaction.

Part 3: Data Presentation and Key Considerations

The success and outcome of the SₙAr reaction are highly dependent on several factors. Researchers should optimize conditions based on the specific amine substrate used.

Table 1: Representative Reaction Conditions and Influencing Factors
ParameterChoiceRationale & Field Insights
Amine Nucleophile Primary Aliphatic > Secondary Aliphatic > Aromatic (Anilines)Reactivity Trend: Nucleophilicity is key. Steric hindrance around the nitrogen atom can significantly slow the reaction. Anilines are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring and may require higher temperatures.[10]
Solvent DMSO, DMF, NMP, DioxanePolar Aprotic Solvents are Preferred: They accelerate SₙAr reactions by solvating the counter-ion of the base, enhancing the nucleophilicity of the amine.[9] NMP is often used for higher temperatures (>150 °C).
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃N, Excess AminePurpose: To neutralize the hydrofluoric acid (HF) byproduct. Inorganic bases like K₂CO₃ are effective and easily removed during workup. Organic bases like DIPEA are used when a homogeneous reaction is desired. Using the amine nucleophile in excess can also serve as the base.[11]
Temperature 25 °C to 160 °CBalancing Act: Higher temperatures increase the reaction rate, which is crucial for less reactive amines.[10] However, excessively high temperatures can lead to side reactions or decomposition. Room temperature reactions are possible for highly activated substrates and potent nucleophiles.
Regioselectivity C2 vs. C6For the first substitution on 2,6-difluoropyridine-3-carboxamide, the C2 and C6 positions are electronically similar, and a mixture of regioisomers is possible if the product is not symmetrical. However, studies on related 3-substituted-2,6-difluoropyridines often show good regioselectivity, which can be influenced by the directing effects of the C3 substituent and the nature of the nucleophile.[4][12]

Part 4: Applications in Drug Development

The 2-amino-6-fluoropyridine-3-carboxamide core synthesized through this methodology is a highly sought-after intermediate in the pharmaceutical industry. It serves as a versatile platform for further chemical elaboration, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the remaining C6-fluoro position to build molecular complexity.[1]

Many potent kinase inhibitors, which are crucial in modern cancer therapy, are built upon this or closely related scaffolds.[3][13][14] The amine group introduced via the SₙAr reaction often acts as a key hydrogen-bond donor, anchoring the molecule within the ATP-binding site of the target kinase. The carboxamide provides an additional point for crucial interactions, and the rest of the scaffold can be modified to achieve potency and selectivity.[12]

References

  • Benchchem. Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.
  • ChemicalBook. 2-Amino-6-fluoropyridine synthesis.
  • Gingipalli L, et al. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. 2018;28(8):1336-1341.
  • Wang Y, et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry. 2023.
  • Katoh T, et al. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters. 2017;27(11):2479-2482.
  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Katoh T, et al. Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. Tetrahedron Letters. 2015.
  • Di-Mel, et al. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. 2015;20(9):17166-17183.
  • General Procedure for Synthesis of Diarylamides. PMC.
  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 2018.
  • Smith, M. B. Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. 2019.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Fisher Scientific. Aromatic Nucleophilic Substitution.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Ling, Y., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. 2021;15:4289-4338.
  • Wonda, M., et al. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. 2024.

Sources

Application Note: High-Fidelity Synthesis of 2,6-Difluoropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2,6-difluoropyridine-3-carboxamide , a critical scaffold in the development of kinase inhibitors (e.g., PIM, MET, and PI3K inhibitors).[1] While the conversion of carboxylic acids to amides is a standard transformation, the 2,6-difluoropyridine moiety presents unique challenges due to the high susceptibility of the fluorine atoms to Nucleophilic Aromatic Substitution (


).[1]

This guide prioritizes regiochemical integrity . By utilizing oxalyl chloride mediated activation under strictly controlled thermal conditions, we prevent the formation of the common impurity 2-amino-6-fluoropyridine-3-carboxamide, ensuring high purity suitable for GMP downstream processing.[1]

Reaction Scheme & Critical Process Parameters (CPPs)

The synthesis proceeds in two stages:

  • Activation: Conversion of the carboxylic acid to the acid chloride using oxalyl chloride and catalytic Dimethylformamide (DMF).[2]

  • Amidation: Nucleophilic acyl substitution with ammonium hydroxide.

Reaction Workflow Diagram

ReactionWorkflow Start 2,6-Difluoropyridine- 3-carboxylic acid Intermediate Acid Chloride Intermediate Start->Intermediate Activation (DCM, 0°C -> RT) Reagents1 Oxalyl Chloride (1.2 eq) cat. DMF Reagents1->Intermediate Product 2,6-Difluoropyridine- 3-carboxamide Intermediate->Product Amidation (Fast Addition) Impurity Risk: S_NAr Impurity (2-Amino-6-fluoro...) Intermediate->Impurity High Temp or Slow Addition Reagents2 NH4OH (aq) (Excess, 0°C) Reagents2->Product

Caption: Figure 1. Two-step synthesis workflow highlighting the critical diversion point where thermal mismanagement leads to S_NAr impurities.

Mechanistic Insight: The Vilsmeier-Haack Activation

The use of DMF is not merely as a solvent but as a catalyst.[1] It reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which is far more electrophilic than oxalyl chloride alone. This allows the reaction to proceed at lower temperatures (


), minimizing thermal stress on the C-F bonds.

Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + OxCl - CO, CO2, Cl- OxCl Oxalyl Chloride OxCl->Vilsmeier AcidCl Acid Chloride Vilsmeier->AcidCl + Acid Regenerates DMF Gas CO(g) + CO2(g) + HCl(g) Vilsmeier->Gas Acid Carboxylic Acid Acid->AcidCl

Caption: Figure 2.[1] Catalytic cycle of DMF generating the active chloroiminium species for mild acid chloride formation.[1]

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 2,6-Difluoropyridine-3-carboxylic acid (10.0 g, 62.8 mmol).[1]

  • Reagent: Oxalyl chloride (8.77 g, 5.9 mL, 69.1 mmol, 1.1 eq).

  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 mL, catalytic).

  • Ammonia Source: Ammonium hydroxide (28-30% aq solution) (50 mL, excess).[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen inlet, scrubber (for HCl/CO gases).

Step-by-Step Methodology
Phase 1: Acid Chloride Formation (Activation)[1]
  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, nitrogen inlet, and an addition funnel. Connect the exhaust to a caustic scrubber (NaOH solution) to neutralize HCl and manage CO evolution.

  • Charging: Add 2,6-difluoropyridine-3-carboxylic acid (10.0 g) and DCM (100 mL) to the flask. The acid may not fully dissolve initially; this is a suspension.

  • Catalyst Addition: Add DMF (2-3 drops) to the suspension.

  • Chlorination: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Charge oxalyl chloride (5.9 mL) into the addition funnel. Add dropwise over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.[2] The suspension will gradually clear as the acid chloride forms.
  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 2 hours.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check by HPLC/TLC (looking for methyl ester formation). Ensure <1% starting acid remains.

  • Concentration (Optional but Recommended): If high precision is needed, concentrate the solution in vacuo at ambient temperature to remove excess oxalyl chloride, then redissolve in fresh DCM (50 mL). Note: Do not heat above 30°C.

Phase 2: Amidation (The Critical Step)[1]
  • Preparation of Ammonia: In a separate 500 mL flask, charge Ammonium Hydroxide (28-30%) (50 mL) and cool to -5°C to 0°C using a salt-ice bath.

  • Addition: Transfer the acid chloride DCM solution to an addition funnel.

  • Controlled Addition: Add the acid chloride solution slowly to the vigorously stirred ammonia solution.

    • Expert Note: We add the Acid Chloride TO the Ammonia . This ensures ammonia is always in vast stoichiometric excess, preventing the formation of dimers and minimizing the residence time of the acid chloride in a base-depleted environment.[1]

    • Temperature Limit: Maintain internal temperature < 5°C . If the temp rises, the 2-fluoro or 6-fluoro position will undergo

      
       with ammonia, forming the amino-pyridine impurity.[1]
      
  • Workup: After addition is complete, stir at 0°C for 30 minutes.

  • Isolation: The product, 2,6-difluoropyridine-3-carboxamide , typically precipitates as a white solid.[1]

    • Filtration: Filter the solid.

    • Washing: Wash with cold water (

      
      ) and cold heptane (
      
      
      
      ).
    • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Controls & Specifications

ParameterSpecificationMethodRationale
Appearance White to Off-White SolidVisualColored impurities often indicate

byproducts (yellowing).[1]
Purity > 98.0% (Area %)HPLC (C18, ACN/Water)Critical for downstream coupling.
Impurity A < 0.5%HPLC2-amino-6-fluoropyridine-3-carboxamide (Result of high temp amidation).[1]
Water Content < 0.5%Karl FischerMoisture impacts subsequent organometallic steps.
1H NMR Consistent with StructureDMSO-d6Confirm amide protons (broad singlets) and aromatic splitting.[1]

Troubleshooting & Optimization

The Risk (Fluorine Displacement)

The 2,6-difluoro substitution pattern creates a highly electron-deficient ring.[1] The 2- and 6-positions are "hot spots" for nucleophiles.[1]

  • Symptom: Product is yellow; LCMS shows mass +13 (OH replacement of F) or -3 (NH2 replacement of F).[1]

  • Root Cause: Amidation temperature too high (

    
    ) or inverse addition (adding Ammonia to Acid Chloride), creating localized hot spots.
    
  • Fix: Strictly maintain

    
     during quenching. Use a jacketed reactor for scale-up.[1]
    
Incomplete Activation
  • Symptom: Starting material (Acid) remains after amidation (observed as ammonium salt).

  • Root Cause: Old Oxalyl Chloride (hydrolyzed) or insufficient DMF.

  • Fix: Use fresh reagent. Ensure visible bubbling occurs upon DMF addition.

Safety & Handling

  • Oxalyl Chloride: Highly toxic by inhalation.[2][3] Reacts violently with water to release HCl.[4] Must be handled in a fume hood.[2][5]

  • Carbon Monoxide (CO): A byproduct of the Vilsmeier activation. Ensure the fume hood airflow is certified.

  • Hydrofluoric Acid (HF) Potential: While not generated in the main pathway, thermal decomposition of fluorinated pyridines can release HF.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of Vilsmeier-Haack activation).[1]

  • Pfizer Inc. (2008). Compounds and Methods for Modulating PIM Kinase Activity. WO2008058126.
  • ResearchGate. (2010). Facile Preparation of 3-Substituted-2,6-difluoropyridines.
  • Vertex Pharmaceuticals. (2010). Pyridine Inhibitors of c-Met. WO2010000633.

Sources

Troubleshooting & Optimization

Purification methods for 2,6-Difluoropyridine-3-carboxamide (recrystallization vs column chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2,6-Difluoropyridine-3-carboxamide , a critical intermediate often used in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant/MK-7264) and other kinase inhibitors.[1][2]

Case ID: 26DFP-PUR-001 Topic: Optimization of Downstream Processing (Recrystallization vs. Chromatography) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Decision Matrix

The purification of 2,6-Difluoropyridine-3-carboxamide presents a unique challenge due to the electron-deficient nature of the pyridine ring.[1][2] The two fluorine atoms at positions 2 and 6 significantly lower the basicity of the pyridine nitrogen and increase the lipophilicity of the ring, while the carboxamide moiety at position 3 introduces hydrogen-bonding capability.[1][2]

Critical Stability Warning: The 2- and 6-positions are highly activated for Nucleophilic Aromatic Substitution (


).[1][2] Avoid using strong nucleophiles (alkoxides, hydroxide) or refluxing in nucleophilic solvents (e.g., basic methanol) for extended periods, as this may lead to the displacement of a fluorine atom.[1][2]
Method Selection Guide

Use the following decision matrix to select the appropriate workflow for your specific constraints.

purification_decision Start Input: Crude 2,6-Difluoropyridine-3-carboxamide Scale What is your synthesis scale? Start->Scale Impurity Primary Impurity Profile? Scale->Impurity > 1 gram Col METHOD A: Flash Chromatography (DCM/MeOH or Hex/EtOAc) Scale->Col < 500 mg Regio Regioisomers present? (e.g., 2,6-difluoropyridine-4-carboxamide) Impurity->Regio Neutral/Isomers Hybrid METHOD C: Hybrid Workflow (Acid Wash -> Recrystallization) Impurity->Hybrid Carboxylic Acid (Hydrolysis byproduct) Regio->Col Yes (Isomers present) Recryst METHOD B: Recrystallization (Toluene or EtOAc/Heptane) Regio->Recryst No (Mainly tars/salts)

Figure 1: Decision tree for selecting the optimal purification method based on scale and impurity profile.

Method A: Recrystallization (The Scalable Approach)[1][2]

Recrystallization is preferred for scales >1g, provided regioisomers are not the dominant impurity.[1][2]

The "Art" of Solvent Selection

For this specific molecule, standard alcohol/water mixtures pose a risk of


 side reactions if basic impurities are present.[1][2] We recommend Toluene  or Ethyl Acetate/Heptane .[1][2]
Solvent SystemRatio (v/v)SuitabilityExpert Notes
Toluene 100%High Excellent temperature coefficient.[1][2] The electron-deficient ring interacts well with toluene (π-stacking) at high T but precipitates upon cooling.[1][2]
EtOAc / Heptane 1:3 to 1:5Medium Good "anti-solvent" method.[1][2] Dissolve in min. hot EtOAc, add hot Heptane until cloudy.[1][2]
Ethanol / Water 9:1Caution Only use if pH is strictly neutral/acidic.[1][2] Risk of F-displacement if basic.[1][2]
Protocol: Toluene Recrystallization
  • Dissolution: Place crude solid in a flask with a stir bar. Add Toluene (approx. 5-8 mL per gram of solid).[1][2]

  • Heating: Heat to reflux (110°C). If solid remains, add Toluene in 1 mL increments until fully dissolved.[1][2]

    • Troubleshooting: If a dark oily residue remains at the bottom that does not dissolve, decant the hot clear supernatant into a clean flask.[1][2] This oil is likely polymeric tar.[1][2]

  • Cooling: Remove from heat. Allow to cool to RT slowly (over 1-2 hours) with gentle stirring.

  • Crystallization: Cool further to 0-4°C in an ice bath for 30 minutes.

  • Filtration: Filter the white needles/crystalline powder. Wash with cold Toluene or Pentane.[1][2]

Method B: Column Chromatography (The High-Resolution Approach)[1][2]

Required when separating the 3-carboxamide from its regioisomers (e.g., 4-carboxamide) or unreacted nitrile precursors.[1][2]

Stationary Phase Issues

Amides often "streak" on silica gel due to hydrogen bonding with surface silanols.[1][2]

  • Fix: Use a solvent system containing Dichloromethane (DCM) and Methanol .[1][2] The methanol competes for silanol sites, sharpening the peak.[1][2]

Recommended Gradients[1][2][3]
Mobile PhaseGradientRf (Target)Notes
Hexane / EtOAc 0%

60% EtOAc
~0.3 in 1:1Good for separating non-polar nitrile precursors.[1][2]
DCM / MeOH 0%

5% MeOH
~0.4 in 95:5Best for final polishing and removing polar tars.[1][2]

Technical Tip: Do not add Triethylamine (TEA) to the mobile phase.[1][2] Unlike basic amines, this pyridine is electron-deficient and the amide is neutral.[1][2] TEA may actually promote


 degradation on the column.[1][2]

Troubleshooting & FAQs

Q1: I have a significant amount of 2,6-difluoropyridine-3-carboxylic acid (hydrolysis impurity). How do I remove it without a column?

A: Use an Acid/Base Wash (Liquid-Liquid Extraction) before recrystallization.[1][2]

  • Dissolve the crude mixture in Ethyl Acetate.[1][2]

  • Wash with saturated Sodium Bicarbonate (NaHCO₃) solution.[1][2]

    • Mechanism:[1][2][3] The carboxylic acid (

      
      ) will deprotonate and move to the aqueous layer.[1][2] The carboxamide (neutral) remains in the organic layer.[1][2]
      
  • Dry the organic layer (

    
    ), concentrate, and then recrystallize.[1][2]
    
    • Note: Do not use strong bases like NaOH, which might attack the fluorine positions.[1][2]

Q2: My product is "oiling out" during recrystallization instead of forming crystals.

A: This usually indicates the solution is too concentrated or the temperature dropped too fast.[1][2]

  • Remedy: Re-heat the mixture until the oil dissolves. Add a small "seed crystal" if available.[1][2] If not, scratch the glass side of the flask with a glass rod to induce nucleation.[1][2] Add a small amount (5-10%) of a more polar solvent (like EtOAc) to the Toluene to keep the oil in solution longer as it cools.[1][2]

Q3: Why is the melting point of my recrystallized product lower than the literature value (approx. 145-150°C for similar amides)?

A: This suggests trapped solvent or persistent regioisomers.[1][2]

  • Check: Run an H-NMR. If you see solvent peaks (Toluene), dry the sample under high vacuum at 40°C overnight.[1][2]

  • Check: If you see "shadow" peaks in the aromatic region, you likely have the 4-carboxamide isomer.[1][2] Recrystallization is poor at separating isomers; switch to Column Chromatography (Method B).[1][2]

Q4: Can I use water as a co-solvent?

A: While physically possible, we advise against it for purification of this specific fluorinated scaffold due to the hydrolysis risk described in the Executive Summary.[1][2] If you must use water, ensure the temperature is kept


.[1][2]

References

  • Synthesis of Fluorinated Pyridines

    • Source: Merck Sharp & Dohme Corp. (2013).[1][2] Patent WO2013163279A1: P2X3 Receptor Antagonists.[1][2] (Describes synthesis and purification of similar fluoropyridine carboxamide intermediates).

    • [1][2]

  • Recrystallization of Pyridine Carboxamides

    • Source: Li, X., et al. (2014).[2] Crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides. IUCrData.[1][2] (Discusses solubility and solvent systems for pyridine amides).

  • Reactivity of Fluoropyridines (

    
    ): 
    
    • Source: Chambers, R. D., et al. (1996).[1][2] Nucleophilic substitution in polyfluoro-heterocycles.[1][2] Journal of Fluorine Chemistry.[1][2]

    • [1][2]

Sources

Troubleshooting low conversion in 2,6-difluoronicotinic acid amidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidation of 2,6-Difluoronicotinic Acid

Welcome to the technical support guide for troubleshooting the amidation of 2,6-difluoronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet common, synthetic transformation. The unique electronic properties of 2,6-difluoronicotinic acid present distinct hurdles that often cause standard amidation protocols to underperform. This guide provides in-depth, field-proven insights to help you diagnose issues and optimize your reaction for high conversion and purity.

The core challenge stems from the substrate itself. The two fluorine atoms are powerful electron-withdrawing groups, which significantly lowers the electron density of the pyridine ring and the carboxylic acid. This electronic deficit can diminish the reactivity of the carboxylate towards activation by common coupling reagents. This guide is structured to address these issues systematically, moving from frequently asked questions to a detailed, symptom-based troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation of 2,6-difluoronicotinic acid failing or showing low conversion with standard reagents like EDC/HOBt?

A: The low conversion is likely due to the electronically-deficient nature of the 2,6-difluoronicotinic acid. While EDC (a carbodiimide) and HOBt are workhorse reagents, the activation of this specific acid to form the reactive HOBt-ester intermediate can be sluggish. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carboxylate, making the initial activation step the rate-limiting factor. For such challenging substrates, more potent activating agents are often required.

Q2: What are the best classes of coupling reagents for an electron-deficient substrate like this?

A: For electron-deficient acids, you should consider moving up the ladder of reactivity in coupling reagents.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides for difficult couplings. They react rapidly to form highly reactive activated esters with minimal side reactions and less racemization.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. A key advantage is their lack of reactivity towards the amine component, which prevents the formation of guanidinium byproducts and allows for more precise stoichiometry.

  • Acyl Fluoride Precursors: For extremely challenging cases, converting the carboxylic acid to its acyl fluoride is a powerful strategy. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) generate the highly reactive acyl fluoride in situ, which then readily couples with even poorly nucleophilic or sterically hindered amines.

Q3: What is the optimal base to use and why is it important?

A: A non-nucleophilic organic base is critical. The most common choices are N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The base serves two primary functions:

  • It deprotonates the carboxylic acid to form the carboxylate, which is the active species that attacks the coupling reagent.

  • It neutralizes the protonated amine if you are using an amine salt (e.g., a hydrochloride salt) and scavenges the acid generated during the reaction. Using an inappropriate base (e.g., a nucleophilic one like triethylamine in some contexts) can lead to unwanted side reactions. Typically, 2-3 equivalents of base are sufficient.

Q4: My reaction is stalled at ~50% conversion. What should I try first?

A: A stalled reaction suggests an equilibrium issue or insufficient reactivity. The first step is to gently increase the thermal energy; warming the reaction to 40-60 °C can often drive it to completion. If that fails, it indicates your activated intermediate is not reactive enough to couple with your amine. At this point, you should consider switching to a more powerful coupling reagent, as outlined in Q2. Monitoring the reaction by LC-MS is crucial to distinguish between a slow reaction and a complete stop.

Q5: How critical is moisture control in this reaction?

A: It is absolutely critical. Amide coupling reagents and the activated intermediates they form are highly susceptible to hydrolysis. Any water present in the solvent, reagents, or glassware will consume the activated species, regenerating the starting carboxylic acid and leading to low conversion. Always use anhydrous solvents, fresh high-purity reagents, and dry glassware under an inert atmosphere (e.g., nitrogen or argon).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low conversion issues in your amidation reaction.

G start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_sm Analyze Reaction Mixture (TLC, LC-MS) check_reagents->check_sm If reagents are good sm_only Symptom: Mainly Starting Materials (SMs) Remain check_sm->sm_only partial_conv Symptom: SMs + Product Present (Stalled Reaction) check_sm->partial_conv side_products Symptom: Multiple Side Products Observed check_sm->side_products sol_activation Probable Cause: Poor Acid Activation Solution: Use Stronger Coupling Agent (HATU, PyBOP, BTFFH) sm_only->sol_activation sol_conditions Probable Cause: Insufficient Energy or Time Solution: Increase Temperature (40-60°C) Increase Reaction Time partial_conv->sol_conditions sol_order Probable Cause: Side Reactions Solution: Pre-activate Acid before adding Amine. Check Base Choice. side_products->sol_order success High Conversion Achieved sol_activation->success sol_conditions->success sol_order->success

Caption: A step-by-step workflow for troubleshooting amidation reactions.

Systematic Troubleshooting Guide

This table provides a structured approach to resolving specific experimental observations.

Observation / Symptom Probable Cause(s) Recommended Solution(s) & Rationale
No reaction; only starting materials recovered. 1. Ineffective Carboxylic Acid Activation: The chosen coupling reagent (e.g., EDC) is not potent enough for the electron-deficient substrate. 2. Degraded Reagents: The coupling reagent or base has been compromised by moisture. 3. Incorrect Base/Stoichiometry: Insufficient or incorrect type of base was used.1. Upgrade the Coupling Reagent: Switch to a uronium salt (HATU), a phosphonium salt (PyBOP), or an acyl fluoride precursor (BTFFH) for superior activation. 2. Use Fresh Materials: Use freshly opened, anhydrous solvents and high-purity coupling reagents. 3. Verify Stoichiometry: Ensure at least 1.1 eq. of the coupling reagent and 2-3 eq. of a non-nucleophilic base (DIPEA) are used.
Partial conversion (~20-60%); reaction has stalled. 1. Insufficient Reactivity: The activated intermediate is formed but is not reactive enough to couple efficiently with the amine, especially if the amine is also electron-poor or hindered. 2. Insufficient Thermal Energy: The activation energy for the nucleophilic attack is too high at ambient temperature.1. Increase Reaction Temperature: Gently heat the reaction to 40-60 °C and monitor progress by LC-MS. 2. Re-evaluate Coupling Strategy: If heating is ineffective, a more potent activation method is required. Using BTFFH to form the acyl fluoride intermediate is a highly effective strategy for overcoming low nucleophilicity.
Multiple unknown spots by TLC/LC-MS. 1. Guanidinium Formation: The amine has reacted directly with the uronium/aminium coupling reagent. This is a known side reaction. 2. Epimerization/Racemization: If your amine or acid has a chiral center, harsh conditions or certain reagents (like DCC alone) can cause racemization.1. Change Order of Addition: Implement a "pre-activation" step. Stir the 2,6-difluoronicotinic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This consumes the coupling reagent, preventing it from reacting with the amine. 2. Use Additives/Modern Reagents: Reagents like HATU and PyAOP, or the use of additives like HOAt, are designed to suppress racemization.
Reaction works, but workup is difficult. 1. Water-Soluble Byproducts: Byproducts from reagents like EDC and HOBt can be difficult to remove from polar products. 2. Insoluble Byproducts: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents and can complicate purification.1. Choose Reagents Wisely: If your product is water-soluble, avoid EDC. Using a reagent like DCC can be advantageous as the DCU byproduct can be removed by simple filtration. 2. Optimize Extraction: A carefully planned aqueous workup with pH adjustments can help separate acidic or basic byproducts from your neutral amide product.

Reaction Mechanism & Activation

Understanding the mechanism is key to troubleshooting. The overall process is a nucleophilic acyl substitution, which requires the conversion of the carboxylic acid's hydroxyl group—a poor leaving group—into a good leaving group.

G Acid R-COOH (2,6-Difluoronicotinic Acid) ActivatedIntermediate R-CO-X (Highly Reactive Intermediate e.g., OAt-ester) Acid->ActivatedIntermediate 1. Activation CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActivatedIntermediate Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral 2. Nucleophilic Attack Amine R'-NH₂ Amine->Tetrahedral Amide R-CO-NHR' (Product) Tetrahedral->Amide 3. Collapse Byproduct X-H (Byproduct) Tetrahedral->Byproduct

Caption: Generalized mechanism for amide bond formation.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amidation using HATU

This protocol is a robust starting point for most amine substrates.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,6-difluoronicotinic acid (1.0 equiv.).

  • Dissolution: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Pre-Activation: Stir the mixture at room temperature for 15 minutes. A clear solution should be observed.

  • Amine Addition: Add the desired amine (1.05 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed. If the reaction is sluggish, warm the mixture to 40 °C.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: For Difficult Couplings using BTFFH (Acyl Fluoride Method)

This protocol is recommended when Protocol A fails, or when using sterically hindered or poorly nucleophilic amines.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,6-difluoronicotinic acid (1.3 equiv.).

  • Dissolution: Add anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Reagent Addition: Add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).

  • Activation: Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Amine Addition: Add the amine (1.0 equiv.) to the reaction mixture.

  • Reaction: Seal the reaction vessel and stir at room temperature. If no reaction is observed after 2 hours, heat the mixture to 40-80 °C for 12-24 hours. Monitor by LC-MS.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol A.

References

  • ChemRxiv. (n.d.).
  • AAPPTEC. (n.d.). Coupling Reagents. Peptides.
  • MDPI. (2021, January 2). Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2020, December). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Analytical Method Summaries. (2023, December 10).
  • PMC. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
  • MDPI. (2023, February 7).
  • ResearchGate. (2014, February 5). Selective amidification reaction: how to manage the chemical condition avoiding secondary products?
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.).
  • ZORA. (2022, March 31). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.
  • Encyclopedia MDPI. (2023, February 22).
  • PubMed. (2003, November 1).
  • PMC. (n.d.).
  • The Doyle Group. (2018, January 17).
  • PMC. (2023, August 17).
  • Benchchem. (n.d.). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
  • Miljøstyrelsen. (2023, February 7). Further development of analytical methods for the monitoring of PFAS in environmental, food and human samples.
  • Durham e-Theses. (2016, March 16).
  • PMC. (2017, March 27).
  • Master Organic Chemistry. (2018, February 28).
  • RSC Publishing. (n.d.). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review.
  • YouTube. (2017, March 18).
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • University of British Columbia Chemistry Department. (n.d.). *Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluorob

Technical Support Center: Optimal Solvent Systems for 2,6-Difluoropyridine-3-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2,6-Difluoropyridine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of solvent selection and optimize your reaction outcomes. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower your experimental design.

Introduction: The Critical Role of Solvents

2,6-Difluoropyridine-3-carboxamide is a valuable building block in medicinal chemistry, largely due to the reactivity of its two fluorine atoms towards nucleophilic aromatic substitution (SNAr). The choice of solvent is paramount as it influences not only the solubility of reactants but also the reaction rate, regioselectivity, and the formation of byproducts. This guide will explore the nuances of solvent systems for the key reactions this molecule undergoes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction with 2,6-Difluoropyridine-3-carboxamide?

A1: The primary considerations are:

  • Reaction Type: The nature of the reaction (e.g., SNAr, amide hydrolysis) will heavily dictate the optimal solvent.

  • Solubility: Ensure that 2,6-Difluoropyridine-3-carboxamide and all other reagents are sufficiently soluble at the reaction temperature.

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature.

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions.

  • Work-up and Purification: Consider the ease of solvent removal and its compatibility with your chosen purification method (e.g., extraction, chromatography).

Q2: For a nucleophilic aromatic substitution (SNAr) reaction on 2,6-Difluoropyridine-3-carboxamide, should I use a protic or aprotic solvent?

A2: For most SNAr reactions, polar aprotic solvents are preferred.[1][2] Protic solvents can solvate the nucleophile, particularly anionic nucleophiles, through hydrogen bonding, which decreases their nucleophilicity and slows down the reaction.[2][3] Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, can solvate the counter-cation, leaving the nucleophile more "naked" and reactive.[2] This generally leads to faster reaction rates.[2]

Q3: I am observing low yields in my SNAr reaction. What are some common solvent-related issues?

A3: Low yields can stem from several solvent-related factors:

  • Insufficient Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent with higher solvating power or increasing the reaction temperature.

  • Solvent Decomposition: Some solvents may not be stable at higher temperatures or in the presence of strong bases, leading to impurities that can complicate your reaction and purification. For instance, DMSO can decompose at high temperatures.[4]

  • Water Content: For many SNAr reactions, especially those using strong bases, the presence of water can be detrimental. It can protonate the base and the nucleophile, reducing their effectiveness, and can also lead to hydrolysis of the starting material or product.[4] Using anhydrous solvents is often crucial.

Q4: How does the solvent affect the regioselectivity of SNAr reactions on 2,6-Difluoropyridine-3-carboxamide?

A4: The electronic properties of the pyridine ring and the directing effect of the carboxamide group play a significant role. The fluorine atoms at the 2- and 6-positions are activated towards nucleophilic attack. The choice of solvent can influence which position is more readily substituted. In some cases, non-polar, aprotic solvents with low hydrogen bond basicity have been shown to favor substitution at the position ortho to the 3-substituent in similar systems.[5] This is thought to be due to the coordination of the counter-ion of the nucleophile with the substituent, leading to a cyclic transition state.[5]

Q5: Can I use water as a solvent for reactions with 2,6-Difluoropyridine-3-carboxamide?

A5: While generally not the first choice for SNAr reactions due to the reasons mentioned above, recent advancements have shown that SNAr reactions can be conducted in water, often with the aid of surfactants or polymeric additives like hydroxypropyl methylcellulose (HPMC).[6] These additives can create micelles or "nanoreactors" that solubilize the organic reactants and protect water-sensitive intermediates from hydrolysis.[6] For amide hydrolysis reactions, water is a necessary reagent, and the reaction is typically carried out in an aqueous solution with an acid or base catalyst.[7][8]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Poor Yield in Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Solvent Choice Switch to a polar aprotic solvent like DMSO, DMF, or NMP.Polar aprotic solvents enhance the nucleophilicity of the amine by solvating the counter-ion, leading to a faster reaction rate.[2]
Presence of Water Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Water can protonate the amine nucleophile, reducing its reactivity. It can also lead to unwanted hydrolysis side products.[4]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for decomposition.SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
Insufficient Base Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is used to neutralize the HF formed during the reaction.The formation of HF can protonate the amine nucleophile, rendering it inactive.
Problem 2: Formation of Unidentified Side Products
Potential Cause Troubleshooting Step Scientific Rationale
Solvent Reactivity Choose a more inert solvent. For example, if using DMSO at high temperatures, consider switching to sulfolane or diphenyl ether.Some solvents can react under harsh conditions. DMSO, for example, can lead to the formation of methylthio-substituted byproducts at elevated temperatures.[4]
Hydrolysis of the Carboxamide Group Ensure anhydrous conditions if the reaction is not intended to be a hydrolysis.The carboxamide group can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures in the presence of water.[7][9]
Over-reaction or Di-substitution Use a controlled stoichiometry of the nucleophile and monitor the reaction closely by TLC or LC-MS.The presence of two reactive fluorine atoms means that di-substitution is possible if an excess of the nucleophile is used or the reaction is run for too long.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Scientific Rationale
High-Boiling Point Solvent Residue Choose a solvent with a lower boiling point if the reaction conditions permit. Alternatively, use techniques like azeotropic distillation or high-vacuum distillation for removal.Solvents like DMSO and DMF have high boiling points and can be difficult to remove completely, potentially co-eluting with the product during chromatography.
Similar Polarity of Product and Byproducts Optimize the mobile phase for column chromatography to achieve better separation. Consider a different purification technique like recrystallization or preparative HPLC.Solvent-derived impurities or side-reaction products may have similar polarities to the desired product, making separation challenging.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general starting point for the reaction of 2,6-Difluoropyridine-3-carboxamide with a primary or secondary amine.

Materials:

  • 2,6-Difluoropyridine-3-carboxamide

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,6-Difluoropyridine-3-carboxamide and potassium carbonate.

  • Add anhydrous DMSO to dissolve the solids.

  • Add the amine nucleophile dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Solvent Effects on SNAr Reactions

The following table summarizes the general effect of different solvent classes on SNAr reactions.

Solvent ClassExamplesGeneral Effect on SNAr RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileGenerally fastSolvates the cation, leaving the anion more nucleophilic.[2]
Polar Protic Water, Ethanol, MethanolGenerally slowSolvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity.[1][2]
Non-polar Aprotic Toluene, Hexane, DioxaneVery slow or no reactionPoor solubility of ionic reagents and inability to stabilize the charged Meisenheimer intermediate.
Visualization of Key Processes
Workflow for Troubleshooting SNAr Reactions

G start Low Yield in SNAr Reaction check_solubility Check Reactant Solubility start->check_solubility change_solvent Switch to a more polar aprotic solvent (e.g., DMSO, NMP) check_solubility->change_solvent Poor Solubility check_water Assess for Water Contamination check_solubility->check_water Good Solubility success Improved Yield change_solvent->success use_anhydrous Use anhydrous solvents and inert atmosphere check_water->use_anhydrous Water Present check_temp Evaluate Reaction Temperature check_water->check_temp Anhydrous use_anhydrous->success increase_temp Increase temperature cautiously check_temp->increase_temp Too Low check_base Verify Base Stoichiometry check_temp->check_base Optimal increase_temp->success add_base Ensure sufficient non-nucleophilic base is present check_base->add_base Insufficient add_base->success

Caption: A decision-making workflow for troubleshooting low yields in SNAr reactions.

Solvent Influence on Nucleophile Reactivity in SNAr

G cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile (Nu-) Solvated_Nu Solvated (less reactive) Nucleophile Nu_protic->Solvated_Nu H-bonding Solv_protic EtOH molecules Solv_protic->Solvated_Nu Nu_aprotic Nucleophile (Nu-) Free_Nu 'Naked' (more reactive) Nucleophile Nu_aprotic->Free_Nu Counter_ion Counter-ion (M+) DMSO DMSO molecules Counter_ion->DMSO Solvated Cation

Caption: Comparison of nucleophile solvation in protic vs. polar aprotic solvents.

References

  • Benchchem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). ResearchGate.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025, August 6). ResearchGate.
  • Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?
  • U.S. Geological Survey. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines.
  • A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. (2006, December 20). PubMed.
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  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). NEET coaching.
  • ChemicalBook. (n.d.). 2,6-Difluoro-3-nitropyridine synthesis.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. (2025, August 6). ResearchGate.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
  • ChemicalBook. (n.d.). 2,6-Difluoropyridine | 1513-65-1.
  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
  • Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.).
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
  • Solvent, Ligand, and Ionic Charge Effects on Reaction Entropies for Simple Transition-Metal Redox Couples. (n.d.).
  • Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. (n.d.). Royal Society of Chemistry.
  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (2025, July 16). ChemRxiv.
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. (2025, August 6). ResearchGate.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
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  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025, August 6). ResearchGate.
  • MilliporeSigma. (n.d.). 2,6-Difluoropyridine 99 1513-65-1.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). MDPI.
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Handling moisture sensitivity of 2,6-difluoropyridine-3-carbonyl chloride intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Difluoropyridine-3-carbonyl Chloride

Welcome to the technical support center for 2,6-difluoropyridine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly reactive intermediate in their synthetic workflows. Given its pronounced moisture sensitivity, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of 2,6-difluoropyridine-3-carbonyl chloride, with a focus on mitigating the effects of moisture.

Issue 1: Low or No Product Yield in Acylation Reactions

Symptom: You are performing a nucleophilic acylation (e.g., esterification or amidation) and observe a low yield of the desired product, with the starting material (nucleophile) largely unreacted. Thin-layer chromatography (TLC) may show a new, highly polar spot that does not correspond to your product.

Root Cause Analysis: The primary suspect is the hydrolysis of the 2,6-difluoropyridine-3-carbonyl chloride. Acyl chlorides are highly electrophilic and react readily with water.[1] This reaction is often faster than the reaction with the intended nucleophile, especially if the nucleophile is sterically hindered or weakly nucleophilic. The hydrolysis product is the corresponding carboxylic acid, 2,6-difluoropyridine-3-carboxylic acid, which is unreactive under these conditions and appears as a polar spot on TLC.

dot

Caption: Hydrolysis of 2,6-difluoropyridine-3-carbonyl chloride.

Troubleshooting Steps & Solutions:

  • Rigorous Exclusion of Moisture:

    • Glassware: All glassware must be thoroughly dried. The most effective method is to oven-dry at a minimum of 125°C overnight or flame-dry under a vacuum.[2] After drying, the glassware should be allowed to cool in a desiccator or under a stream of inert gas (nitrogen or argon).[2]

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best to freshly distill them from an appropriate drying agent.[3] Refer to the table below for recommended drying agents for common solvents.[4][5]

    • Reagents: Ensure all other reagents, including your nucleophile and any bases, are anhydrous. If necessary, dry them using appropriate methods (e.g., azeotropic distillation with toluene, drying under high vacuum).

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon.[6] This can be achieved using a Schlenk line or a glovebox.[2][6] A simple balloon filled with inert gas can also be effective for smaller-scale reactions.[7]

  • Solvent Purity and Drying:

SolventRecommended Drying AgentWater Content After Drying (ppm)Reference
Dichloromethane (DCM)Calcium Hydride (CaH₂)~13[5]
Tetrahydrofuran (THF)Sodium/Benzophenone Ketyl or 3Å Molecular Sieves<10 (Sieves)[4][5]
TolueneSodium/Benzophenone Ketyl or Calcium Hydride (CaH₂)<10[4]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)<10[3]
  • Reaction Setup and Reagent Addition:

    • Assemble the reaction apparatus while it is still warm and immediately flush it with inert gas.[2]

    • Use rubber septa to seal the reaction vessel and introduce reagents via syringe.

    • When transferring the 2,6-difluoropyridine-3-carbonyl chloride, use a dry, nitrogen-flushed syringe.[2] It is often supplied in a Sure/Seal™ bottle, which is designed for transfer under an inert atmosphere.

Issue 2: Inconsistent Reaction Rates or Stalled Reactions

Symptom: The reaction starts but then slows down or stops completely before all the starting material is consumed.

Root Cause Analysis: This can be due to several factors related to moisture contamination.

  • Gradual Moisture Ingress: A small leak in the reaction setup can allow atmospheric moisture to slowly enter the flask, hydrolyzing the acyl chloride over time.

  • Formation of HCl: The reaction of the acyl chloride with the nucleophile (or trace water) produces hydrogen chloride (HCl).[8] If not scavenged, the HCl can protonate the nucleophile (especially if it is an amine), rendering it non-nucleophilic and halting the reaction.

dot

Caption: Pathway to reaction stalling due to HCl byproduct.

Troubleshooting Steps & Solutions:

  • Incorporate a Base: Add a non-nucleophilic base to the reaction mixture to scavenge the HCl as it is formed.

    • For Amine Acylations: Use an excess of the amine nucleophile (if it is inexpensive) or add a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • For Alcohol Acylations: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. However, for this specific substrate, a non-nucleophilic base like triethylamine might be preferable to avoid potential side reactions with the pyridine ring.

  • Check for Leaks: Ensure all joints in your glassware are well-sealed. Use a small amount of high-vacuum grease on ground glass joints if necessary.[6] Check that septa are not punctured multiple times in the same spot.

  • Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the reaction. This can be monitored with an oil bubbler.[2]

Issue 3: Difficulty in Isolating and Purifying the Product

Symptom: During workup or purification (e.g., column chromatography on silica gel), the desired product appears to decompose.

Root Cause Analysis:

  • Residual Acyl Chloride: If the reaction did not go to completion, the unreacted 2,6-difluoropyridine-3-carbonyl chloride will be hydrolyzed during aqueous workup, forming the carboxylic acid. This can complicate purification.

  • Product Instability: The product itself may be sensitive to the acidic nature of silica gel.

  • Hydrolysis on the Column: The water content in the silica gel and solvents used for chromatography can lead to hydrolysis of any remaining acyl chloride or even the product in some cases.

Troubleshooting Steps & Solutions:

  • Quenching the Reaction: Before workup, it is crucial to quench any unreacted acyl chloride. This can be done by slowly adding a nucleophile like methanol or a primary amine (e.g., benzylamine) to the reaction mixture.[9][10] This converts the highly reactive acyl chloride into a more stable ester or amide, which is easier to separate from your desired product. A simple water quench is also possible but can be vigorous.[10][11]

  • Neutral Workup: During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any HCl and the carboxylic acid byproduct, allowing them to be extracted into the aqueous layer.

  • Alternative Purification:

    • Neutral Alumina Chromatography: If your product is sensitive to silica gel, consider using neutral alumina for column chromatography.

    • Distillation or Recrystallization: If your product is a stable liquid or solid, these methods can be superior to chromatography for avoiding decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store 2,6-difluoropyridine-3-carbonyl chloride? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[12] Refrigeration is recommended to minimize decomposition over time. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q2: I don't have a glovebox or a Schlenk line. Can I still use this reagent? A: Yes, for many applications, you can successfully use this reagent with careful technique. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under a balloon of nitrogen or argon.[7] Work efficiently to minimize the time the reagent is exposed to the atmosphere.

Q3: How can I confirm that my 2,6-difluoropyridine-3-carbonyl chloride is still active before starting a large-scale reaction? A: You can perform a small-scale test reaction. A simple method is to take a small aliquot of the acyl chloride in an anhydrous solvent (e.g., DCM) and add a simple nucleophile like benzylamine. The rapid formation of the corresponding amide, which can be easily detected by TLC or LC-MS, will confirm the reactivity of the acyl chloride.[9] Note that direct analysis of the acyl chloride by TLC on silica gel can be misleading, as it may hydrolyze on the plate.[13]

Q4: What are the primary safety concerns when working with 2,6-difluoropyridine-3-carbonyl chloride? A: This compound is corrosive and reacts violently with water.[14] The reaction with water produces HCl gas, which is a respiratory irritant.[14] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][15] Be prepared for a potentially exothermic reaction when quenching.

Q5: My reaction involves a pyridine-based nucleophile. Are there any special considerations? A: Yes. Pyridine itself is a nucleophile and can react with the acyl chloride to form an acylpyridinium salt.[16] While this can sometimes be a catalytic species, it can also be an unwanted side reaction. If you are using a substituted pyridine as your primary nucleophile, it is generally advisable to use a non-nucleophilic base like triethylamine or DIPEA to scavenge HCl, rather than another pyridine-based compound.

Protocol 1: General Procedure for Amidation under Anhydrous Conditions

This protocol provides a step-by-step method for the reaction of 2,6-difluoropyridine-3-carbonyl chloride with a primary amine.

  • Preparation:

    • Dry all necessary glassware (round-bottom flask, dropping funnel, magnetic stir bar) in an oven at >125°C for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Equip the flask with a rubber septum and maintain a positive pressure of inert gas (e.g., via a balloon or bubbler).

  • Reaction Setup:

    • In the reaction flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C using an ice bath.

    • In a separate dry flask, dissolve 2,6-difluoropyridine-3-carbonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Addition:

    • Using a dry syringe, slowly add the solution of 2,6-difluoropyridine-3-carbonyl chloride to the stirred amine solution at 0°C over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to 0°C and slowly add methanol (a few mL) to quench any unreacted acyl chloride.

    • Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]

  • Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved February 20, 2026, from [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • American Chemical Society. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]

  • chemrevise. (n.d.). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved February 20, 2026, from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • ResearchGate. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine. [Link]

Sources

Validation & Comparative

Technical Deep Dive: LC-MS/MS Fragmentation Dynamics of 2,6-Difluoropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Content Type: Publish Comparison Guide Target Compound: 2,6-Difluoropyridine-3-carboxamide (MW: 158.11 Da) Primary Application: Structural elucidation of fluorinated pyridine building blocks in kinase inhibitor development.

This guide provides a high-resolution analysis of the fragmentation behavior of 2,6-Difluoropyridine-3-carboxamide under Electrospray Ionization (ESI) conditions. Unlike standard pyridine amides, the specific ortho-fluorine substitution pattern of this molecule introduces unique "ortho-effect" fragmentation channels. This document compares its spectral fingerprint against key positional isomers (e.g., 2,4-difluoro and 2,6-difluoro-4-carboxamide variants) to equip researchers with definitive identification criteria.

Experimental Configuration (Standardized Protocol)

To ensure reproducibility of the fragmentation patterns described below, the following LC-MS/MS parameters are recommended. These settings balance soft ionization (preservation of the molecular ion) with sufficient energy to generate diagnostic fragments.

LC-MS/MS Method Parameters
ParameterSetting / DescriptionRationale
Ionization Source ESI (Positive Mode)Pyridine nitrogen and amide group readily protonate ([M+H]⁺).
Spray Voltage 3.5 kVOptimal for small molecule stability without in-source fragmentation.
Capillary Temp 320°CEnsures complete desolvation of the polar amide.
Collision Gas Nitrogen / ArgonStandard CID (Collision Induced Dissociation) gas.
Collision Energy (CE) Stepped (15, 30, 45 eV)Critical: Low CE preserves the amide; High CE reveals the pyridine core.
Mobile Phase A: 0.1% Formic Acid in H₂OB: AcetonitrileAcidic pH promotes protonation of the pyridine ring.

Mechanistic Fragmentation Analysis

The fragmentation of 2,6-Difluoropyridine-3-carboxamide (Precursor m/z 159.04 ) is governed by two competing pathways: the standard amide cleavage and the fluorine-mediated ortho-effect.

Pathway A: The "Amide" Pathway (Dominant)

This is the classic fragmentation route for primary amides.

  • Loss of Ammonia (-17 Da): The protonated amide group eliminates NH₃ to form the acylium ion (m/z 142 ).

  • Loss of Carbon Monoxide (-28 Da): The unstable acylium ion rapidly ejects CO, resulting in the 2,6-difluoropyridinium cation (m/z 114 ).

  • Ring Fragmentation (-27 Da): At high collision energies (>40 eV), the pyridine ring cleaves (loss of HCN), yielding m/z 87 .

Pathway B: The "Ortho-Fluoro" Pathway (Diagnostic)

This pathway is specific to the 2,6-substitution pattern.

  • Loss of HF (-20 Da): The amide proton (at C3) forms a hydrogen bond with the ortho-fluorine (at C2). Under collision energy, this interaction facilitates the elimination of Hydrogen Fluoride (HF), generating a cyclic isocyanate-like cation at m/z 139 .

Visualization: Fragmentation Tree

The following diagram maps the precursor ion to its terminal fragments, highlighting the mass transitions.

FragmentationPath Parent Precursor [M+H]+ m/z 159.04 Acylium Acylium Ion [M+H - NH3]+ m/z 142.01 Parent->Acylium - NH3 (17 Da) (Primary Pathway) OrthoLoss Ortho-Effect Ion [M+H - HF]+ m/z 139.03 Parent->OrthoLoss - HF (20 Da) (Ortho-Effect) PyridineCore Difluoropyridinium [M+H - NH3 - CO]+ m/z 114.02 Acylium->PyridineCore - CO (28 Da) RingFrag Ring Fragment [M+H - NH3 - CO - HCN]+ m/z 87.01 PyridineCore->RingFrag - HCN (27 Da) (High Energy)

Figure 1: ESI-MS/MS fragmentation tree for 2,6-Difluoropyridine-3-carboxamide showing the divergence between amide cleavage and HF elimination.

Comparative Guide: Differentiating Isomers

A common challenge in synthesis is distinguishing the target 2,6-isomer from its positional isomers, such as 2,4-difluoropyridine-3-carboxamide or 2,6-difluoropyridine-4-carboxamide . These species have identical masses (158.11 Da) but distinct fragmentation fingerprints driven by the position of the Fluorine atoms relative to the Amide.

The "Ortho-Crowding" Rule
  • Target (2,6-difluoro-3-carboxamide): Has ONE fluorine ortho to the amide (at C2).

  • Isomer A (2,4-difluoro-3-carboxamide): Has TWO fluorines ortho to the amide (at C2 and C4).

  • Isomer B (2,6-difluoro-4-carboxamide): Has ZERO fluorines ortho to the amide (Amide is at C4; Fs are at C2, C6).

Diagnostic Comparison Table
FeatureTarget: 2,6-Difluoro-3-carboxamide Isomer A: 2,4-Difluoro-3-carboxamide Isomer B: 2,6-Difluoro-4-carboxamide
Ortho-F Count 1 (Moderate Interaction)2 (High Steric/Electronic Interaction)0 (No Interaction)
m/z 139 (-HF) Medium Intensity High Intensity (Dominant) Absent / Trace
m/z 142 (-NH₃) High Intensity (Base Peak) Medium IntensityHigh Intensity (Base Peak)
Differentiation Logic Ratio 142:139 is approx 2:1Ratio 142:139 is approx 1:1 or 1:2Ratio 142:139 is > 20:1
Workflow: Isomer Identification Decision Tree

Use this logic flow to identify your compound based on the MS/MS spectrum.

IsomerID Start Analyze MS/MS of m/z 159 (Collision Energy ~30eV) Check139 Check Intensity of m/z 139 [M-HF]+ Start->Check139 High139 High Intensity (>50% of Base Peak) Check139->High139 Med139 Medium Intensity (10-40% of Base Peak) Check139->Med139 No139 Absent / Trace (<5% of Base Peak) Check139->No139 Res24 Result: 2,4-Difluoro-3-carboxamide (Double Ortho Effect) High139->Res24 Res26 Result: 2,6-Difluoro-3-carboxamide (Single Ortho Effect - TARGET) Med139->Res26 Res4 Result: 2,6-Difluoro-4-carboxamide (No Ortho Effect) No139->Res4

Figure 2: Decision tree for differentiating difluoropyridine-carboxamide isomers based on the abundance of the HF-loss fragment (m/z 139).

Detailed Protocol: Optimizing Detection

To achieve the separation described above, the mass spectrometer must be tuned to avoid "in-source" fragmentation while maximizing the generation of diagnostic ions in the collision cell.

  • Step 1: Precursor Isolation

    • Set Quadrupole 1 (Q1) to 159.0 ± 0.5 Da .

    • Note: A narrow isolation window is crucial if impurities are present, but ensure the window is centered to capture the monoisotopic peak.

  • Step 2: Energy Ramping (The "Fingerprint" Scan)

    • Do not use a single collision energy.

    • Low CE (10-15 eV): Confirm the stability of the parent ion (159). If 142 is observed here, your source temperature may be too high.

    • Mid CE (25-35 eV): This is the "Diagnostic Zone." The ratio of m/z 142 (Amide loss) to m/z 139 (HF loss) stabilizes here. Use this energy for the decision tree above.

    • High CE (>45 eV): Use this only if you need to confirm the pyridine core (m/z 114 -> 87 transition).

  • Step 3: Data Validation

    • Verify the mass defect. Fluorine has a mass defect that is distinct from Hydrogen.

    • m/z 139.03 (Calc: 139.023) vs m/z 142.01 (Calc: 142.011). High-resolution MS (Orbitrap/Q-TOF) can further validate these assignments by confirming the formula C₅H₃F₂N₂O (Parent) -> C₅H₂F₂N (Fragment 114).

References

  • Sakai, M., & Okada, K. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. Journal of Mass Spectrometry, 46(7), 666-671.

  • NIST Chemistry WebBook. 2,6-Difluoropyridine (Core Structure Data). National Institute of Standards and Technology.[1]

  • Holcapek, M., et al. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Journal of Mass Spectrometry.

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry (Amide Fragmentation Rules).

  • ChemicalBook. 2,6-Difluoropyridine-3-carboxylic acid (Precursor/Metabolite Data).

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IR spectroscopy characteristic bands for 2,6-Difluoropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Compound: 2,6-Difluoropyridine-3-carboxamide CAS: [Intermediate - Specific CAS may vary by salt/form, typically related to 1513-65-1 (parent pyridine)] Primary Application: Key scaffold in the synthesis of kinase inhibitors (e.g., PIM, PI3K) and fluorinated bio-isosteres.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of 2,6-Difluoropyridine-3-carboxamide against its non-fluorinated parent (Nicotinamide) and its hydrolytic precursor (2,6-Difluoropyridine-3-carboxylic acid). It is designed to assist analytical chemists and synthetic researchers in confirming structural integrity and identifying common impurities during drug development.

Theoretical Grounding: The Fluorine Effect

To accurately interpret the spectrum of this compound, one must understand the electronic influence of the fluorine atoms on the pyridine ring and the amide group.

Inductive vs. Resonance Effects
  • Electron Withdrawal (-I Effect): The fluorine atoms at positions 2 and 6 are strongly electronegative. They pull electron density away from the pyridine ring carbons and, by extension, the C3 position.

  • Impact on Carbonyl (C=O): The electron-deficient ring exerts an electron-withdrawing effect on the amide carbonyl. This reduces the contribution of the single-bond resonance form (

    
    ), thereby increasing the double-bond character of the carbonyl.
    
    • Spectral Consequence: The Amide I band (C=O stretch) shifts to a higher wavenumber (blue shift) compared to non-fluorinated nicotinamide.

  • Impact on Ring Vibrations: The C-F bonds introduce strong, distinct dipole moments, resulting in intense absorption bands in the fingerprint region (1000–1300 cm⁻¹), which are absent in non-fluorinated analogs.

Characteristic IR Bands: Comparative Analysis

The following table synthesizes experimental data from analogous fluorinated pyridines and nicotinamide to establish the characteristic profile.

Table 1: Spectral Fingerprint Comparison
Vibrational Mode2,6-Difluoropyridine-3-carboxamide (Target)Nicotinamide (Reference)2,6-Difluoropyridine-3-carboxylic acid (Impurity)
NH₂ Stretches (Asym/Sym)3350–3450 cm⁻¹ (d) Distinct doublet for primary amide.3360 / 3160 cm⁻¹Absent (Replaced by broad OH)
OH Stretch AbsentAbsent2500–3300 cm⁻¹ Very broad, "hairy" envelope (H-bonded dimer).
Amide I (C=O Stretch)1680–1705 cm⁻¹ Strong intensity. Shifted up due to F-substitution.1670–1690 cm⁻¹1690–1720 cm⁻¹(Acid C=O is typically higher than amide).
Amide II (N-H Bend)1590–1610 cm⁻¹ Medium intensity. Often overlaps with ring C=C.1590–1600 cm⁻¹Absent (Acids lack the Amide II band).
Aromatic C=C/C=N 1570–1600 cm⁻¹ Sharp, characteristic of pyridine ring.1570–1590 cm⁻¹1580–1610 cm⁻¹
C-F Stretch (Aromatic)1240–1280 cm⁻¹ (Asym)1000–1150 cm⁻¹ (Sym)Very Strong.Absent Present(Similar profile to target).
C-O Stretch (Acid)AbsentAbsent1210–1320 cm⁻¹ Strong.

Critical QC Check: The presence of a broad trough between 2500–3000 cm⁻¹ indicates hydrolysis of the amide to the carboxylic acid. The target product should show a clean baseline in this region, interrupted only by sharp C-H stretches (~3050-3100 cm⁻¹) and the distinct NH₂ doublet.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible spectral acquisition, minimizing artifacts from moisture or sample preparation.

Sample Preparation

Method A: ATR (Attenuated Total Reflectance) - Recommended

  • Crystal: Diamond or ZnSe.

  • Pressure: High pressure clamp required to ensure contact with the hard crystalline powder.

  • Validation: Background scan must be clean (no atmospheric CO₂ doublet at 2350 cm⁻¹).

Method B: KBr Pellet (Traditional)

  • Ratio: 1–2 mg sample : 100 mg dry KBr.

  • Grinding: Grind to fine powder to avoid "Christiansen Effect" (scattering resulting in skewed baselines).

  • Press: 10 tons for 2 minutes.

  • Validation: Pellet must be transparent. Cloudy pellets indicate moisture (broad band at 3400 cm⁻¹) which interferes with NH₂ analysis.

Decision Logic for Identification

The following Graphviz diagram outlines the logical flow for confirming the identity of 2,6-Difluoropyridine-3-carboxamide.

IR_Analysis_Workflow Start Acquire Spectrum (4000 - 600 cm⁻¹) Check_OH Check 2500-3300 cm⁻¹ Broad 'Hairy' Band? Start->Check_OH Check_NH Check 3300-3450 cm⁻¹ Sharp Doublet? Check_OH->Check_NH No (Clean Baseline) Fail_Acid FAIL: Hydrolyzed to Acid (Impurity Present) Check_OH->Fail_Acid Yes Check_CO Check 1680-1710 cm⁻¹ Strong C=O Peak? Check_NH->Check_CO Yes Fail_Pre FAIL: Precursor/Wrong Amide Check_NH->Fail_Pre No (Single/No Band) Check_CF Check 1000-1280 cm⁻¹ Strong C-F Bands? Check_CO->Check_CF Yes Check_CO->Fail_Pre No (Shifted/Weak) Check_CF->Fail_Pre No (Missing F-Bands) Pass PASS: Identity Confirmed 2,6-Difluoropyridine-3-carboxamide Check_CF->Pass Yes

Figure 1: Step-by-step decision tree for spectral verification of 2,6-Difluoropyridine-3-carboxamide.

Detailed Mechanistic Interpretation

The Amide Region (1550–1700 cm⁻¹)

This is the "truth" region for this molecule.

  • Amide I (C=O): In 2,6-difluoropyridine-3-carboxamide, the carbonyl stretch is less coupled to the ring electrons than in nicotinamide. The electron-poor ring prevents "back-donation," keeping the C=O bond order high. Expect this band to be sharp and intense near 1690 cm⁻¹ .

  • Amide II (NH Bending): This band arises from the coupling of N-H bending and C-N stretching. It is typically weaker than Amide I and appears near 1600 cm⁻¹ . In this specific molecule, it often merges with the aromatic ring skeletal vibrations (C=C/C=N stretches) which are also intensified by fluorine substitution.

The Fingerprint Region (1000–1400 cm⁻¹)

Unlike simple pyridines, the 2,6-difluoro substitution pattern creates a unique signature.

  • C-F Stretches: The C-F bond is highly polar. The asymmetric stretch (typically 1240–1280 cm⁻¹) is often one of the strongest bands in the entire spectrum, potentially exceeding the Amide I intensity.

  • Ring Breathing: The "breathing" mode of the pyridine ring (expanding/contracting) is heavily perturbed by the heavy fluorine atoms, shifting from the typical ~990 cm⁻¹ (in pyridine) to higher frequencies (often 1000–1050 cm⁻¹ ).

References

  • Synthesis & Characterization

    • Finger, G. C., et al. "Aromatic fluorine compounds.[1] X. The 2,3- and 2,6-difluoropyridines." Journal of Organic Chemistry, 1962, 27(11), 3965–3968. Link[1]

    • Organic Syntheses, Coll.[2] Vol. 10, p.44 (2004); Vol. 79, p.19 (2002). (General methods for fluorinated pyridine carboxamides).

  • Spectroscopic Data Sources

    • NIST Chemistry WebBook, SRD 69.[3] "2,6-Difluoropyridine IR Spectrum." Link

    • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Standard reference for Fluorine inductive shifts).
  • Comparative Nicotinamide Data

    • Ramalingam, S., et al. "FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide."[4] Spectrochimica Acta Part A, 2010, 75(5), 1552-1558.[4] Link

Sources

Safety Operating Guide

Mastering the Safe Handling of 2,6-Difluoropyridine-3-carboxamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've observed that the safe and effective use of novel reagents is the bedrock of accelerated drug discovery. Compounds like 2,6-Difluoropyridine-3-carboxamide, a valuable building block in medicinal chemistry, require a nuanced understanding of their handling characteristics to ensure both the safety of the researcher and the integrity of the experiment. This guide provides an in-depth, experience-driven protocol for personal protective equipment (PPE) when working with this compound, moving beyond a simple checklist to explain the causality behind each recommendation.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Difluoropyridine-3-carboxamide was publicly available at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, including 3,5-Difluoropyridine-2-carboxamide, 2,6-Difluoropyridine, and other pyridine carboxamides. It is imperative to treat this compound with the caution afforded to new chemical entities and to perform a thorough risk assessment before beginning any work.

At-a-Glance Hazard Summary

Based on data from analogous fluorinated pyridine carboxamides, 2,6-Difluoropyridine-3-carboxamide should be handled as a compound that is, at minimum, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] These hazards are the primary drivers for the PPE recommendations that follow.

Hazard ClassGHS Classification (Inferred)Potential Effects
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2/2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[1][2][3]

The Core Principle: A Multi-Layered Barrier

The fundamental principle of chemical safety is creating a robust barrier between you and the hazardous material. For a solid compound like 2,6-Difluoropyridine-3-carboxamide, the primary routes of exposure are inhalation of airborne particulates and dermal (skin) or eye contact.[4][5] Our PPE strategy is designed to comprehensively block these pathways.

Essential Personal Protective Equipment: A Detailed Breakdown

The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the scale and nature of the operation. However, the following provides a baseline for standard laboratory-scale work.

Eye and Face Protection: The First Line of Defense

Why it's critical: The eyes are exceptionally vulnerable to chemical insults. The potential for 2,6-Difluoropyridine-3-carboxamide to cause serious eye irritation necessitates stringent protection.[1][2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work with this compound.

  • Best Practice/Splash Hazard: For any procedure with a risk of splashing or aerosolization (e.g., transferring large quantities, preparing solutions), chemical splash goggles are required.[6] For maximum protection, a full-face shield should be worn in conjunction with safety glasses or goggles.[5]

Causality: Standard prescription glasses are not a substitute for safety glasses as they offer no protection from the sides. The tight seal of goggles is superior in preventing fine powders or droplets from reaching the eyes.[4]

Skin and Body Protection: Preventing Dermal Contact

Why it's critical: As a presumed skin irritant, direct contact must be avoided.[1][2] Furthermore, many pyridine derivatives can be absorbed through the skin, leading to systemic effects.[6]

  • Gloves: Chemical-resistant gloves are non-negotiable.[6][7]

    • Material Choice: Nitrile gloves are a robust first choice, offering good resistance to a wide range of chemicals, including pyridine-based compounds.[6][7] Always inspect gloves for pinholes or tears before use.[4]

    • Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[4] For extended work or when handling larger quantities, consider double-gloving.

  • Lab Coat: A flame-resistant (FR) lab coat with long sleeves and a secure closure (snaps or buttons) must be worn at all times. This protects your skin and personal clothing from contamination.

  • Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.

Causality: The amide and fluorinated pyridine moieties suggest the compound may have unpredictable interactions with certain materials. Nitrile provides a reliable barrier. A lab coat not only protects your skin but also prevents the transfer of the chemical outside the laboratory on your personal clothing.

Respiratory Protection: Mitigating Inhalation Risks

Why it's critical: As a solid, 2,6-Difluoropyridine-3-carboxamide can become airborne as a fine dust during handling (e.g., weighing, transferring), posing a respiratory irritation hazard.[1][2][4][5]

  • Engineering Controls First: The primary method for controlling inhalation exposure is to use engineering controls. Always handle this compound within a certified chemical fume hood to capture dust and vapors at the source.[6]

  • When a Respirator is Needed: If engineering controls are not feasible or during a spill cleanup where dust concentrations may be high, respiratory protection is required.

    • Type: A NIOSH-approved N95 particulate respirator is the minimum requirement for nuisance dusts.[4] For higher-risk operations or where vapor exposure is also a concern, a half-mask respirator with combination organic vapor/P100 cartridges is recommended.[4]

Causality: The "May cause respiratory irritation" classification indicates that the compound can irritate the mucous membranes of the respiratory tract.[3] A fume hood actively removes these airborne particles from your breathing zone, while a respirator provides a personal barrier if you must work outside of this controlled environment.

Operational Plan: Workflow for Safe Handling

The following diagram outlines the logical sequence of operations, from preparation to disposal, ensuring safety at every step.

Workflow for Handling 2,6-Difluoropyridine-3-carboxamide cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Doffing cluster_disposal 5. Waste Disposal prep1 Review SDS & SOPs prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Designate Waste Containers prep3->prep4 ppe1 Don Lab Coat & Shoes prep4->ppe1 ppe2 Don Safety Glasses/Goggles ppe1->ppe2 ppe3 Don Gloves (Nitrile) ppe2->ppe3 handle1 Weigh Compound ppe3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Reaction/Workup handle2->handle3 clean1 Clean Glassware in Hood handle3->clean1 clean2 Wipe Down Work Surface clean1->clean2 clean3 Remove Gloves (Properly) clean2->clean3 clean4 Remove Goggles clean3->clean4 clean5 Remove Lab Coat clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6 disp1 Seal Solid Waste Container clean6->disp1 disp3 Dispose via EH&S Protocols disp1->disp3 disp2 Seal Liquid Waste Container disp2->disp3

Caption: Safe handling workflow from preparation to disposal.

Disposal Plan: A Critical Final Step

Proper disposal is as crucial as safe handling. All waste streams containing 2,6-Difluoropyridine-3-carboxamide must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound and contaminated solvents must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department according to local and national regulations.[1][2]

By adhering to these detailed PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Kishida Chemical Co., Ltd. (2023, December 19). Safety Data Sheet: (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. [Link]

  • PubChem. 2,6-Difluoropyridine. [Link]

  • ChemSupply Australia. (2018, October). Safety Data Sheet: PYRIDINE. [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.